N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C28H32ClN5O4 and its molecular weight is 538.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide, referred to as compound 1 , is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H32ClN5O4
- Molecular Weight : 538.04 g/mol
- CAS Number : 1228168-54-4
- LogP : 2.53040 (indicating moderate lipophilicity)
The compound features a piperazine moiety, which is often associated with various biological activities including antitumor and neuropharmacological effects.
Anticancer Properties
Research indicates that compounds containing piperazine structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of piperazine can induce necroptosis in cancer cells, a regulated form of necrosis that can circumvent apoptosis resistance in tumors. For instance, LQFM018, a piperazine-containing compound, demonstrated the ability to trigger necroptotic cell death in K562 leukemic cells by activating specific receptor pathways without involving caspase activation .
Table 1: Summary of Biological Activities
The mechanisms through which compound 1 exerts its biological effects involve multiple pathways:
- Receptor Interaction : The piperazine moiety facilitates binding to various aminergic receptors, influencing cellular signaling pathways.
- Induction of Cell Death : The compound has been shown to activate necroptotic pathways in cancer cells, leading to cell death that is independent of traditional apoptotic mechanisms.
- Inhibition of Tumor Growth : Studies suggest that similar compounds can inhibit tumor growth by affecting mitochondrial function and inducing oxidative stress within the cells .
Study on Antileukemic Activity
In a notable study published in Cancer Research, researchers investigated the effects of piperazine derivatives on chronic myeloid leukemia (CML). The study found that certain derivatives could significantly reduce cell viability in CML cell lines by promoting necroptosis rather than apoptosis. This finding suggests a potential therapeutic avenue for overcoming resistance to conventional chemotherapy .
Pharmacological Profile Analysis
A pharmacological profile analysis of compounds similar to compound 1 revealed broad-spectrum activity against various cancer cell lines. The study assessed cytotoxicity across different concentrations and found that certain analogs exhibited low nanomolar activity against leukemia subtypes while maintaining selectivity for cancerous over normal cells .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN5O4/c1-38-25-7-6-19(29)16-24(25)31-26(36)18-33-9-8-23-21(17-33)27(20-4-2-3-5-22(20)30-23)28(37)34-12-10-32(11-13-34)14-15-35/h2-7,16,35H,8-15,17-18H2,1H3,(H,31,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJIOLCOQYIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=NC4=CC=CC=C4C(=C3C2)C(=O)N5CCN(CC5)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729264 |
Source
|
Record name | N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228168-54-4 |
Source
|
Record name | N-(5-Chloro-2-methoxyphenyl)-2-{10-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.